molecular formula C14H14N2O3 B2817801 6-hydroxy-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide CAS No. 923248-12-8

6-hydroxy-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide

Cat. No.: B2817801
CAS No.: 923248-12-8
M. Wt: 258.277
InChI Key: KDDXTFACISTASS-UHFFFAOYSA-N
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Description

6-Hydroxy-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide is a pyridine-derived compound featuring a hydroxyl group at the 6-position, a carboxamide group at the 3-position, and a 4-methoxybenzyl substituent on the amide nitrogen. This structure confers unique physicochemical properties, such as hydrogen-bonding capability (via the hydroxyl group) and lipophilicity (from the methoxyphenyl moiety).

The compound’s structural motifs align with those of bioactive molecules and materials science intermediates, as seen in related hydrazones, imines, and carboxamide derivatives .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-19-12-5-2-10(3-6-12)8-16-14(18)11-4-7-13(17)15-9-11/h2-7,9H,8H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDXTFACISTASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide typically involves the reaction of 4-methoxybenzylamine with 6-oxo-1H-pyridine-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-hydroxy-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-hydroxy-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The compound’s structure allows it to interact with active sites of enzymes, leading to changes in their conformation and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

(a) 6-Chloro-N-[(4-Methoxyphenyl)methyl]pyridine-3-carboxamide
  • Key Difference : Replacement of the 6-hydroxyl group with a chlorine atom.
  • Reactivity: Chlorine may participate in nucleophilic substitution reactions, offering synthetic versatility absent in the hydroxyl variant. Biological Activity: Chlorinated analogues often exhibit altered binding affinities due to steric and electronic effects .
(b) (E)-3-Methoxy-4-(((4-Methoxyphenyl)imino)methyl)phenol (Imine Derivative)
  • Key Difference : Substitution of the carboxamide group with an imine linkage.
  • Impact: Hydrogen Bonding: The imine group (C=N) lacks hydrogen-bond-donor capacity, reducing interactions with polar targets compared to the carboxamide . Applications: Imines are commonly used in liquid crystalline materials, suggesting that the hydroxyl-carboxamide compound might instead favor biomedical applications .
(c) 3-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}benzyl Phosphoramidite
  • Key Difference : Complex phosphoramidite backbone with multiple methoxyphenyl groups.
  • Impact :
    • Functionality : Designed for nucleic acid synthesis, highlighting the role of methoxyphenyl groups in stabilizing intermediates during solid-phase oligonucleotide synthesis .
    • Stability : Requires storage below -20°C, indicating higher sensitivity compared to simpler carboxamides like the target compound .
Table 1: Comparative Analysis of Key Compounds
Compound Name Key Substituents Melting Point (°C) Solubility Stability Requirements Primary Applications References
6-Hydroxy-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide 6-OH, 3-carboxamide, 4-MeO-Bn Not reported Moderate (polar solvents) Likely room temperature Drug discovery, materials Inferred
6-Chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide 6-Cl, 3-carboxamide, 4-MeO-Bn 196 Low (DMF) Stable at RT Synthetic intermediate
(E)-3-Methoxy-4-(((4-MeO-phenyl)imino)methyl)phenol Imine, 3-MeO, 4-MeO-Bn Not reported Low (ethanol) Sensitive to moisture Liquid crystals
3-{[Bis(4-MeO-phenyl)methoxy]methyl}benzyl Phosphoramidite Phosphoramidite, multiple MeO Not reported Acetonitrile Store below -20°C Nucleic acid synthesis

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